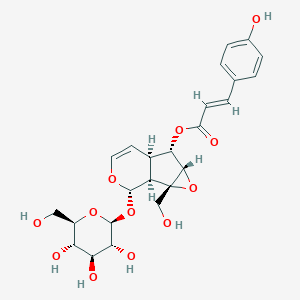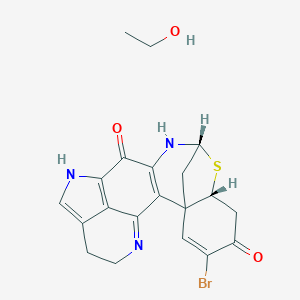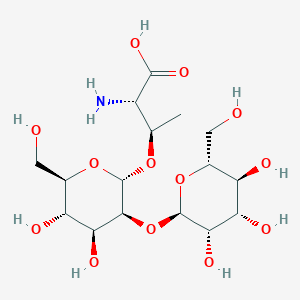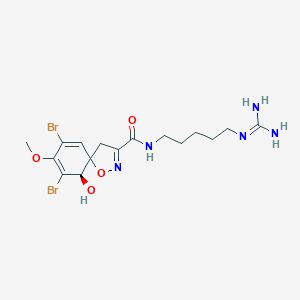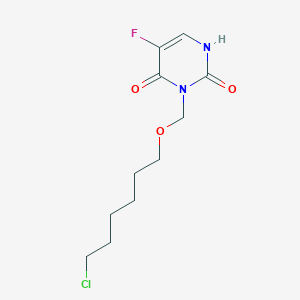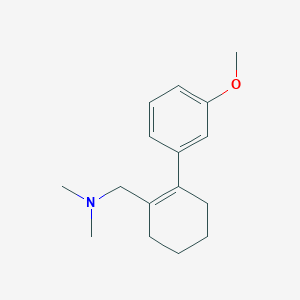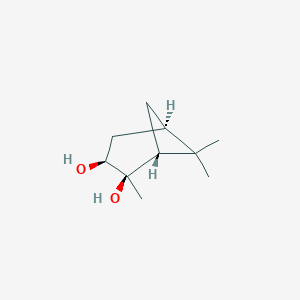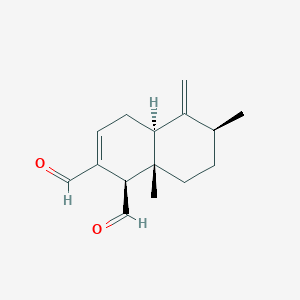
9-Deoxymuzigadial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Deoxymuzigadial is a natural product that has shown significant potential in the field of scientific research. It is a diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge, a traditional Chinese medicinal plant. This compound has been studied extensively for its various biological activities and mechanisms of action.
Wirkmechanismus
The mechanism of action of 9-Deoxymuzigadial is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of various diseases. The compound has also been shown to activate various signaling pathways that are involved in cell survival and growth.
Biochemische Und Physiologische Effekte
9-Deoxymuzigadial has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. The compound has also been found to regulate glucose and lipid metabolism, which is important in the prevention and treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9-Deoxymuzigadial in lab experiments is that it is a natural product, which makes it easier to obtain and study. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound can be costly to synthesize, which can limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 9-Deoxymuzigadial. One potential area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's effects on various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion:
In conclusion, 9-Deoxymuzigadial is a natural product that has shown significant potential in the field of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, and has been studied for its effects on cardiovascular diseases, diabetes, and other metabolic disorders. While there are limitations to its use in lab experiments, the compound has several advantages and has several potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted on 9-Deoxymuzigadial, and the compound has shown potential in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been studied for its effects on cardiovascular diseases, diabetes, and other metabolic disorders.
Eigenschaften
CAS-Nummer |
128718-14-9 |
|---|---|
Produktname |
9-Deoxymuzigadial |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(1R,4aS,6S,8aS)-6,8a-dimethyl-5-methylidene-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-6-7-15(3)13(11(10)2)5-4-12(8-16)14(15)9-17/h4,8-10,13-14H,2,5-7H2,1,3H3/t10-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
VABRUGUZACORME-HJPIBITLSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@H]2C=O)C=O)C |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2C=O)C=O)C |
Kanonische SMILES |
CC1CCC2(C(C1=C)CC=C(C2C=O)C=O)C |
Synonyme |
(1R,4aR,6S,8aS)-6,8a-dimethyl-5-methylidene-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



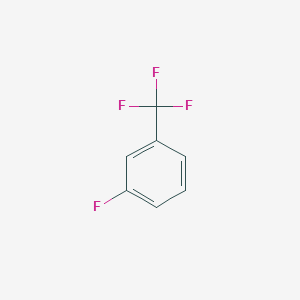
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
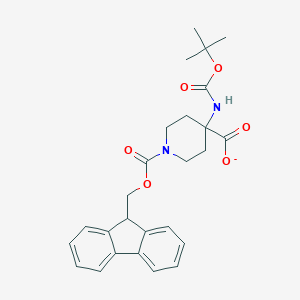

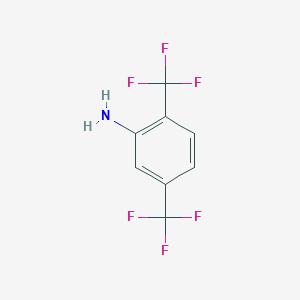
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
